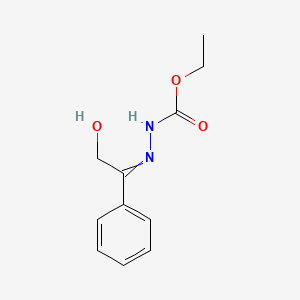![molecular formula C11H12N2O4 B14345619 Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- CAS No. 91418-46-1](/img/structure/B14345619.png)
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- is an organic compound that features a propanediamide backbone with a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with propanediamide under specific conditions. The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The methylene group can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The methoxy group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanediamide: A simpler analog without the substituted phenyl group.
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Quinones: Oxidized derivatives with similar structural features.
Uniqueness
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- is unique due to the presence of both the propanediamide backbone and the substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
91418-46-1 |
|---|---|
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
2-[(4-hydroxy-3-methoxyphenyl)methylidene]propanediamide |
InChI |
InChI=1S/C11H12N2O4/c1-17-9-5-6(2-3-8(9)14)4-7(10(12)15)11(13)16/h2-5,14H,1H3,(H2,12,15)(H2,13,16) |
Clé InChI |
SFVUAOLTKINUFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=C(C(=O)N)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


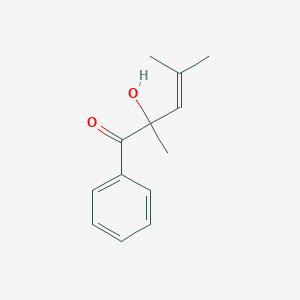


acetate](/img/structure/B14345564.png)
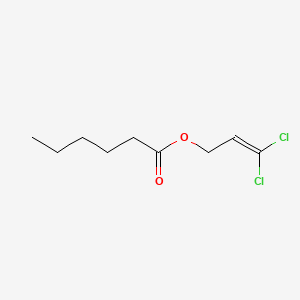
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)

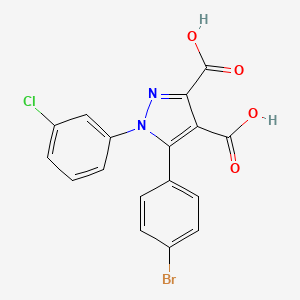
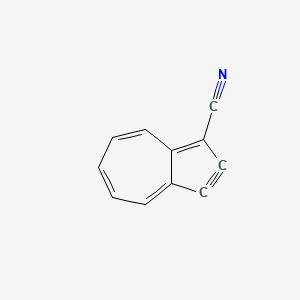
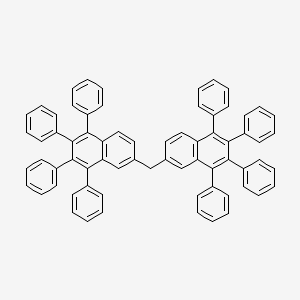

![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)
